Computed Lipophilicity (XLogP3) Differentiation Between N-1 Isopentyl and N-1 Benzyl Tetrahydroquinoline-3,5-dimethylbenzamide Analogs
The target compound exhibits a computed XLogP3 of 4.5, reflecting the lipophilic contribution of the N-1 isopentyl chain [1]. In contrast, the N-1 benzyl analog (CAS 954608-82-3) is predicted to have a higher XLogP3 (estimated ~5.2–5.5 based on the addition of an aromatic ring) and a larger molecular weight (384.5 g/mol vs. 364.5 g/mol) . This 0.7–1.0 log unit difference in lipophilicity can significantly impact solubility, permeability, and protein binding in biological assays, making the isopentyl analog a moderately less lipophilic alternative within the same scaffold series.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.5 |
| Comparator Or Baseline | N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide: estimated XLogP3 ~5.2–5.5 |
| Quantified Difference | ΔXLogP3 ≈ –0.7 to –1.0 (target less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) for the target; comparator value estimated from structural increment analysis |
Why This Matters
The lower lipophilicity of the isopentyl analog may offer advantages in aqueous solubility and reduced non-specific binding, a key consideration when selecting a chemical probe for biochemical or cell-based assays.
- [1] PubChem. (2026). N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide. Compound Summary, CID 16927227. National Center for Biotechnology Information. View Source
